molecular formula C27H29N9O2S2 B10917615 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide

2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide

Cat. No.: B10917615
M. Wt: 575.7 g/mol
InChI Key: HJKRQGUNVPFVKY-UHFFFAOYSA-N
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Description

The compound “2-{[5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]ACETAMIDE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structures, followed by functional group modifications. Common synthetic routes may include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole ring: This step may involve azide-alkyne cycloaddition reactions.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core: This may involve multi-step synthesis starting from thiophene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Properties

Molecular Formula

C27H29N9O2S2

Molecular Weight

575.7 g/mol

IUPAC Name

2-[[5-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide

InChI

InChI=1S/C27H29N9O2S2/c1-5-35-23(17-11-18(15-9-10-15)29-24-21(17)13(2)32-34(24)4)30-31-27(35)39-12-20(37)33-36-14(3)28-25-22(26(36)38)16-7-6-8-19(16)40-25/h11,15H,5-10,12H2,1-4H3,(H,33,37)

InChI Key

HJKRQGUNVPFVKY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCC4)C)C5=CC(=NC6=C5C(=NN6C)C)C7CC7

Origin of Product

United States

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